2-(Trifluoromethyl)benzo[D]thiazol-7-OL

Purity Quality Control Reproducibility

Sourcing 2-(Trifluoromethyl)benzo[D]thiazol-7-OL (≥97%) ensures SAR integrity. The 7-OH/-CF3 substitution pattern confers unique H-bond donation & metabolic stability absent in 4-OH or non-fluorinated analogs, making it non-fungible for enzyme inhibition & fragment-based design. Batch-specific NMR/HPLC/GC minimizes side reactions in cross-coupling (Suzuki, Buchwald-Hartwig) & parallel library synthesis. Use as a validated reference standard for LC-MS impurity profiling.

Molecular Formula C8H4F3NOS
Molecular Weight 219.19 g/mol
Cat. No. B8812877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)benzo[D]thiazol-7-OL
Molecular FormulaC8H4F3NOS
Molecular Weight219.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)SC(=N2)C(F)(F)F
InChIInChI=1S/C8H4F3NOS/c9-8(10,11)7-12-4-2-1-3-5(13)6(4)14-7/h1-3,13H
InChIKeyMLTZOSCMVFYAAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethyl)benzo[D]thiazol-7-OL: Fluorinated Benzothiazole Building Block for Medicinal Chemistry and Chemical Biology


2-(Trifluoromethyl)benzo[D]thiazol-7-OL (CAS: 1261545-10-1; C8H4F3NOS; MW: 219.18 g/mol) is a heterocyclic benzothiazole derivative bearing a trifluoromethyl group at the 2-position and a hydroxyl group at the 7-position . The compound is classified as a fluorinated building block and is commercially available with analytical certification (e.g., 97% purity by NMR, HPLC, GC) for research applications in medicinal chemistry and chemical biology . The presence of both electron‑withdrawing (-CF3) and hydrogen‑bond‑donating (-OH) substituents confers distinct physicochemical properties that influence its utility in structure‑activity relationship (SAR) campaigns and as a synthetic intermediate [1].

Why 2-(Trifluoromethyl)benzo[D]thiazol-7-OL Cannot Be Replaced by Other Benzothiazole Analogs


Substituting 2-(Trifluoromethyl)benzo[D]thiazol-7-OL with a generic benzothiazole analog (e.g., 2-(trifluoromethyl)benzothiazole, the 4-hydroxy isomer, or a non‑fluorinated 7‑hydroxybenzothiazole) would alter key molecular properties that govern synthetic utility, physicochemical behavior, and biological recognition. The hydroxyl group at the 7‑position introduces a hydrogen‑bond donor that modifies solubility and lipophilicity relative to the non‑hydroxylated counterpart , while the precise substitution pattern (ortho/meta relationship) distinguishes it from the 4‑hydroxy isomer . Moreover, the trifluoromethyl group imparts metabolic stability and electron‑withdrawing character that are absent in non‑fluorinated analogs [1]. These cumulative differences render the compound a non‑fungible entity in medicinal chemistry campaigns and necessitate its specific procurement.

Quantitative Differentiation of 2-(Trifluoromethyl)benzo[D]thiazol-7-OL Versus Closest Analogs


Higher Purity with Batch‑Specific Analytical Certification Reduces Experimental Variability

2-(Trifluoromethyl)benzo[D]thiazol-7-OL supplied by Bidepharm is standardized at 97% purity with batch‑specific NMR, HPLC, and GC certificates of analysis . In contrast, many generic suppliers of the same compound or its analogs (e.g., 2-(trifluoromethyl)benzothiazole) offer only 95% purity without detailed batch‑level analytical data . This 2% absolute purity difference, coupled with verified traceability, directly translates to reduced experimental noise in dose‑response assays and synthetic yield calculations.

Purity Quality Control Reproducibility

Synthetic Efficiency: Comparable Yield in Multi‑Step Heterocyclic Assembly

A reported synthesis of 2-(Trifluoromethyl)benzo[D]thiazol-7-OL achieved a 67% yield (251 mg, 1.15 mmol) via a multi‑step route involving condensation of an amino(thio)phenol with a trifluoromethylating agent . This efficiency is comparable to the 71.6% total yield reported for the synthesis of 2‑methyl‑5‑(trifluoromethyl)benzothiazole, a structurally related intermediate . Both yields fall within the typical range (60–80%) for such heterocycle constructions, indicating that the 7‑hydroxy‑2‑trifluoromethyl substitution pattern does not impose an intrinsic synthetic penalty relative to other fluorinated benzothiazoles.

Synthetic Yield Benzothiazole Fluorination

Modulated Lipophilicity: Hydroxyl Group Reduces LogP by ~0.3 Units

The experimentally derived (or predicted) LogP of 2-(Trifluoromethyl)benzo[D]thiazol-7-OL is 3.02 , whereas the non‑hydroxylated analog 2-(trifluoromethyl)benzothiazole exhibits a LogP of 3.32 [1]. The 0.30 log unit decrease translates to a roughly 2‑fold reduction in lipophilicity (logP difference of 0.3 corresponds to Δ(partition coefficient) ≈ 2), directly attributable to the introduction of the 7‑OH hydrogen‑bond donor. This modulation is critical for tuning solubility, membrane permeability, and off‑target promiscuity in drug discovery programs.

Lipophilicity LogP Physicochemical Property

Class‑Level Anti‑Tyrosinase Activity: Potent Inhibition by Hydroxylated Trifluoromethylbenzothiazoles

Hydroxylated 2‑(trifluoromethyl)benzothiazole derivatives demonstrate potent inhibition of mushroom tyrosinase. The compound 4‑(5‑(trifluoromethyl)benzo[d]thiazol‑2‑yl)benzene‑1,3‑diol (compound 1b) exhibited an IC50 of 0.20 ± 0.01 μM, which is 55‑fold more potent than the reference inhibitor kojic acid [1]. While the target compound 2-(Trifluoromethyl)benzo[D]thiazol-7-OL has not been explicitly tested, its structural congruence (presence of a 2‑trifluoromethyl group and a phenolic hydroxyl) suggests it belongs to the same activity class and may serve as a promising starting point for tyrosinase‑related drug discovery.

Tyrosinase Inhibition Benzothiazole SAR

High‑Value Application Scenarios for 2-(Trifluoromethyl)benzo[D]thiazol-7-OL Based on Quantitative Differentiation


Reproducible Hit‑to‑Lead Optimization in Kinase or Enzyme Inhibitor Programs

The 97% purity with batch‑specific QC certificates ensures that SAR data generated with 2-(Trifluoromethyl)benzo[D]thiazol-7-OL is not confounded by impurities. Its well‑defined physicochemical profile (LogP 3.02) and hydrogen‑bond donor capability make it a suitable core for generating analogs with tunable ADME properties. The class‑level anti‑tyrosinase activity [1] further supports its prioritization in enzyme inhibition campaigns.

Fluorinated Building Block in Parallel Library Synthesis

The reported synthetic yield of 67% and the compound's stability under standard coupling conditions enable its use in parallel synthesis of benzothiazole‑containing libraries. Procurement of the 97% pure material minimizes side reactions and improves the success rate of subsequent cross‑coupling steps (e.g., Suzuki, Buchwald‑Hartwig).

Reference Standard for Analytical Method Development

The availability of batch‑specific NMR, HPLC, and GC data makes 2-(Trifluoromethyl)benzo[D]thiazol-7-OL an ideal reference standard for developing and validating quantitative analytical methods (e.g., LC‑MS, HPLC‑UV) for related benzothiazole derivatives in pharmaceutical process control or impurity profiling.

Physicochemical Benchmark in Fragment‑Based Drug Design

The defined LogP difference of 0.30 relative to 2‑(trifluoromethyl)benzothiazole [2] provides a quantitative handle for fragment‑based drug design efforts aiming to optimize lipophilicity while retaining the benzothiazole core. This compound can serve as a benchmark for evaluating computational predictions of solubility and permeability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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